molecular formula C11H11FO2 B3142131 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 49800-59-1

8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No. B3142131
M. Wt: 194.2 g/mol
InChI Key: UKTORPDEFRENTM-UHFFFAOYSA-N
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Patent
US05288749

Procedure details

4-Fluoro-anisole (25 g, 198 mmol) and 48.8 g of ethyl succinyl chloride (298 mmol) were dissolved in 400 mL methylene chlorie and cooled to 0° C. to the reaction mixture was added 66 g of aluminum chloride over 15 minutes, and the reaction was then allowed to warn to 25° C. After 18 hours, the reaction was quenched by pouring onto ice and the product isolated by extraction. The intermediate keto-ester was hydrogenated over a palladium catalyst in ethanol (200 mL) containing concentrated hydrochloric acid (10 mL) until the theoretical amount of hydrogen was consumed. After the catalyst was removed by filtration and the filtrate concentrated under reduced pressure, the intermediate ester was treated with aqueous potassium hydroxide solution (200 mL). Upon acidification, the intermediate acid was obtained. The acid was converted to its acid chloride by treatment with oxalyl chloride (17 mL) in methylene chloride catalyzed by 5 drops of dimethylformamide. The solvent was removed under reduced pressure and the acid chloride was redissolved in methylene chloride. Aluminum chloride (90 g) was added, and the reaction was stirred at 25° C. for 18 hours. The reaction was quenched by pouring onto ice and the product extracted with ethyl acetate. The combined organic extracts were washed with water, dried over magnesium sulfate, and concentrated in vacuo. The residue obtained was recrystallized from hexane/ethyl acetate to yield 18.1 g of the title compound. m.p. 1H NMR (CDCl3, 300 MHz) δ2.1 (m, 2H), 2.62 (t, 2H), 2.89 (t, 2H), 3.83 (s, 3H), 6.95 (m, 2H).
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Quantity
48.8 g
Type
reactant
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
66 g
Type
reactant
Reaction Step Six
[Compound]
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
17 mL
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH2:10]([CH:12](CC(Cl)=O)[C:13](Cl)=[O:14])[CH3:11].[Cl-].[Al+3].[Cl-].[Cl-].Cl.[H][H].C(Cl)(=O)C(Cl)=O>C(Cl)Cl.[Pd].C(O)C.CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]2[C:3]=1[C:13](=[O:14])[CH2:12][CH2:10][CH2:11]2 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Five
Name
Quantity
25 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC
Name
Quantity
48.8 g
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
66 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Seven
Name
keto-ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Nine
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
17 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at 25° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to warn to 25° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto ice
CUSTOM
Type
CUSTOM
Details
the product isolated by extraction
CUSTOM
Type
CUSTOM
Details
was consumed
CUSTOM
Type
CUSTOM
Details
After the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the intermediate ester was treated with aqueous potassium hydroxide solution (200 mL)
CUSTOM
Type
CUSTOM
Details
Upon acidification, the intermediate acid was obtained
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the acid chloride was redissolved in methylene chloride
ADDITION
Type
ADDITION
Details
Aluminum chloride (90 g) was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring onto ice
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=CC(=C2CCCC(C12)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.1 g
YIELD: CALCULATEDPERCENTYIELD 47.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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